molecular formula C24H26FN3O3S B6516312 N-(3,4-dimethoxyphenyl)-2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899905-05-6

N-(3,4-dimethoxyphenyl)-2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6516312
CAS No.: 899905-05-6
M. Wt: 455.5 g/mol
InChI Key: ZFIQWTCMXMOFFS-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 3-fluorophenyl group and a sulfanyl-linked acetamide moiety. The diazaspiro ring system introduces conformational rigidity, which may optimize interactions with biological targets such as enzymes or receptors. While direct bioactivity data for this compound is unavailable in the provided evidence, structurally related acetamides exhibit antimicrobial, anti-inflammatory, and ligand-coordination properties .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3S/c1-30-19-10-9-18(14-20(19)31-2)26-21(29)15-32-23-22(16-7-6-8-17(25)13-16)27-24(28-23)11-4-3-5-12-24/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIQWTCMXMOFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity (Reported/Hypothesized)
Target Compound Diazaspiro[4.5]deca-diene 3-Fluorophenyl, 3,4-dimethoxyphenyl Antimicrobial, ligand coordination
4-Fluoro Analog () Diazaspiro[4.5]deca-diene 4-Fluorophenyl, 3,4-dimethoxyphenyl Altered target binding
Triazole Acetamide () 1,2,4-Triazole Furan-2-yl Anti-exudative (10 mg/kg)

Bioactivity Clustering and Structural Correlations

demonstrates that compounds with similar chemical structures cluster in bioactivity profiles. For example:

  • Dichlorophenyl Acetamides (): Structural variations (e.g., dihedral angles between aromatic rings) correlate with hydrogen-bonding patterns and ligand efficacy. The target compound’s diazaspiro ring likely imposes specific dihedral angles (e.g., 44.5°–77.5° as in ), affecting protein interactions .
  • Molecular Networking (): High cosine scores in MS/MS fragmentation would group the target compound with other spiro- or fluorophenyl-containing acetamides, aiding dereplication but requiring empirical validation .

Conformational and Crystallographic Insights

The dichlorophenyl acetamide in exhibits three distinct conformers in the asymmetric unit, with dihedral angles ranging from 54.8° to 77.5°.

Notes on Limitations and Contradictions

Positional Isomerism: No direct bioactivity data compares 3-fluoro and 4-fluoro analogs; differences remain theoretical .

Bioactivity Gaps : While acetamides are broadly bioactive (anti-inflammatory, antimicrobial), the target compound’s specific mode of action is unconfirmed .

Methodological Variance : Molecular networking () and crystallography () provide indirect insights but require experimental corroboration .

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